![molecular formula C14H16N2O2 B7556255 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid](/img/structure/B7556255.png)
4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid, also known as MTPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid is not fully understood. However, studies have shown that 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid exerts its effects through various pathways such as the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid has also been shown to activate antioxidant enzymes such as superoxide dismutase and catalase, protecting cells from oxidative stress. In vivo studies have shown that 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid can reduce inflammation and oxidative stress in animal models of various diseases such as cancer and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid has several advantages for lab experiments. It is easy to synthesize, stable, and has low toxicity. 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid can also be easily modified to improve its properties such as solubility and bioavailability. However, 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid has some limitations such as its limited water solubility and poor pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid. One area of interest is the development of 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid-based drugs for the treatment of various diseases. Another area of interest is the synthesis of novel materials using 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid and its potential applications in various fields.
Conclusion
In conclusion, 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid is a promising chemical compound with potential applications in various fields such as medicine, agriculture, and materials science. Its easy synthesis, stability, and low toxicity make it a suitable candidate for further research. Further studies are needed to fully understand the mechanism of action of 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid and its potential applications in various fields.
Synthesemethoden
4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylbenzoic acid with 3,4,5-trimethylpyrazole in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid has been widely studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid has been used as a plant growth regulator, improving crop yield and quality. In materials science, 4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
Eigenschaften
IUPAC Name |
4-methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-12(14(17)18)13(7-8)16-11(4)9(2)10(3)15-16/h5-7H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRPSVGHXSYQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)N2C(=C(C(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3,4,5-trimethylpyrazol-1-yl)benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.